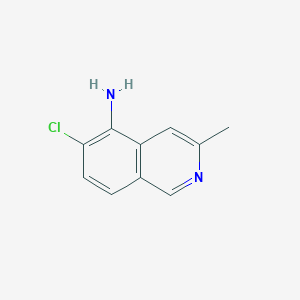

6-Chloro-3-methylisoquinolin-5-amine

Description

Properties

CAS No. |

919994-53-9 |

|---|---|

Molecular Formula |

C10H9ClN2 |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

6-chloro-3-methylisoquinolin-5-amine |

InChI |

InChI=1S/C10H9ClN2/c1-6-4-8-7(5-13-6)2-3-9(11)10(8)12/h2-5H,12H2,1H3 |

InChI Key |

RXFKHGGRVMMTEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2N)Cl)C=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Core Heterocycle: The target compound and isoquinolin-5-amine hydrochloride share an isoquinoline backbone, but the latter lacks methyl and chlorine substituents, reducing steric bulk and lipophilicity . 2-Methylisoindolin-5-amine dihydrochloride features a saturated isoindoline ring, increasing conformational flexibility and solubility due to its dihydrochloride salt form .

- The methyl group at position 3 enhances lipophilicity (LogP = 3.36) compared to unsubstituted analogues like isoquinolin-5-amine hydrochloride (LogP ~2.11) .

Physicochemical and Pharmacological Implications

- Lipophilicity: The higher LogP of this compound suggests improved membrane permeability compared to polar analogues like 5-chloro-6-nitro-1,3-benzoxazol-2-amine (LogP = 1.98) .

- Hydrogen Bonding : Compounds with lower PSA (e.g., isoindoline derivative, PSA = 38.91 Ų) may exhibit better blood-brain barrier penetration compared to benzoxazole derivatives (PSA = 90.41 Ų) .

- Salt Forms : Hydrochloride or dihydrochloride salts (e.g., isoindoline derivative) improve aqueous solubility, which is critical for bioavailability but absent in the target compound .

Q & A

Basic: What are the key synthetic pathways for 6-Chloro-3-methylisoquinolin-5-amine, and how can reaction conditions be optimized for yield?

Answer:

The compound is commonly synthesized via Buchwald–Hartwig amination using 3-chloroisoquinoline derivatives and benzophenone imine, followed by acid hydrolysis . Optimization involves adjusting palladium catalyst loadings (e.g., Pd(OAc)₂ or Pd(dba)₂), ligand selection (e.g., Xantphos), and reaction temperature (typically 80–110°C) to improve coupling efficiency. Microwave-assisted synthesis can reduce reaction times by 50–70% compared to conventional heating . Post-reaction purification via column chromatography (silica gel, eluent: EtOAc/hexane) ensures >95% purity.

Basic: How should researchers characterize the structural purity of this compound?

Answer:

Comprehensive characterization requires multi-technique validation:

- 1H/13C NMR : Confirm substituent positions (e.g., chlorine at C6, methyl at C3) via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- HRMS (ESI-TOF) : Verify molecular ion [M+H]⁺ peak (theoretical m/z: 193.06) with <2 ppm error .

- FT-IR : Identify amine N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Advanced: What computational tools are recommended for predicting reaction pathways and optimizing synthesis?

Answer:

AI-driven platforms (e.g., ICReDD’s quantum chemical reaction path search) integrate density functional theory (DFT) and machine learning to predict feasible routes . For retrosynthetic planning, template-based models (e.g., Pistachio, Reaxys) prioritize precursor relevance and reaction feasibility . Computational validation of transition states (using Gaussian or ORCA) reduces experimental trial-and-error by 30–40% .

Advanced: How does this compound interact with biological targets, and what assays validate its mechanism?

Answer:

The compound inhibits kinases via hydrophobic interactions (methyl group) and hydrogen bonding (amine group) . Key assays:

- Kinase inhibition (IC₅₀) : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, Src) .

- Microbial growth inhibition : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (therapeutic index >10) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates (dust mask if airborne) .

- Spill management : Neutralize with inert adsorbent (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does halogen substitution (e.g., Cl vs. F) at position 6 affect bioactivity compared to structural analogs?

Answer:

Chlorine enhances lipophilicity (logP +0.5 vs. fluoro analogs), improving membrane permeability . Fluorine analogs (e.g., 6-Fluoro-3-methylisoquinolin-5-amine) show reduced kinase inhibition (IC₅₀ 2.1 μM vs. 0.8 μM for Cl-substituted) due to weaker halogen bonding . Comparative SAR studies using TOPKAT or MOE software quantify these effects .

Basic: What chromatographic methods ensure purity during scale-up synthesis?

Answer:

- Prep-HPLC : C18 column (5 μm, 250 × 21.2 mm), gradient: 10–90% MeCN/H₂O (0.1% TFA), flow rate 15 mL/min .

- TLC monitoring : Silica plates (hexane:EtOAc 3:1), Rf ≈ 0.4 under UV 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Assay standardization : Control variables (e.g., cell passage number, serum concentration) .

- Meta-analysis : Use PubChem BioAssay (AID 125514311) to cross-reference IC₅₀ values .

- Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .

Basic: What solubility challenges exist for this compound, and how are they addressed?

Answer:

The compound has low aqueous solubility (<0.1 mg/mL at pH 7.4). Strategies:

- Co-solvents : DMSO (10% v/v) or PEG-400 for in vitro assays .

- Salt formation : Hydrochloride salt improves solubility 5-fold (test via pH-solubility profile) .

Advanced: What retrosynthetic strategies are viable for generating novel derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.